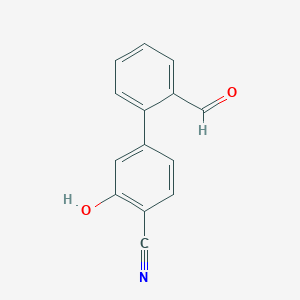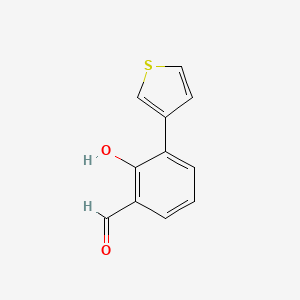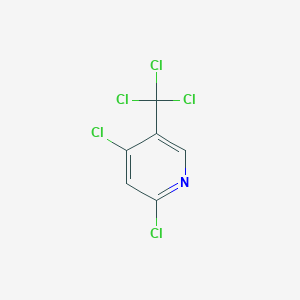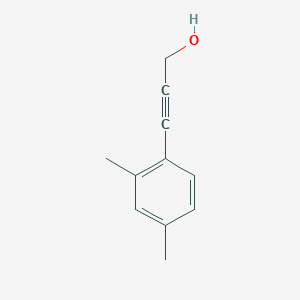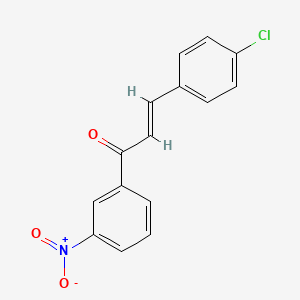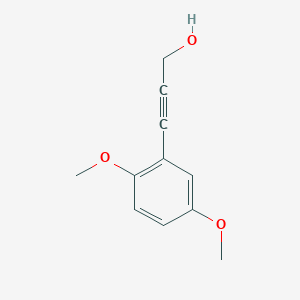
3-(2,5-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-Dimethoxyphenyl)propionic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a role as a plant metabolite .
Synthesis Analysis
While specific synthesis methods for “3-(2,5-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%” were not found, a related compound “3-(2,5-Dimethoxyphenyl)propionic acid” can be synthesized from 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide .
Molecular Structure Analysis
The molecular formula for “3-(2,5-Dimethoxyphenyl)propionic acid” is C11H14O4 . It has a molecular weight of 210.23 .
Mécanisme D'action
Target of Action
The primary targets of 3-(2,5-Dimethoxy-phenyl)-prop-2-yn-1-ol are currently unknown. This compound shares structural similarities with other dimethoxyphenyl compounds, which have been found to interact with various targets in the body . .
Mode of Action
Based on its structural similarity to other dimethoxyphenyl compounds, it may interact with its targets in a similar manner
Biochemical Pathways
Some related compounds have been found to affect various biochemical pathways , but without specific studies on this compound, it’s difficult to definitively identify the affected pathways and their downstream effects.
Pharmacokinetics
Some related compounds have been found to have specific pharmacokinetic properties , but without specific studies on this compound, it’s difficult to definitively outline its ADME properties and their impact on bioavailability.
Result of Action
Some related compounds have been found to have specific effects at the molecular and cellular level , but without specific studies on this compound, it’s difficult to definitively describe its effects.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFYEJQEHGHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

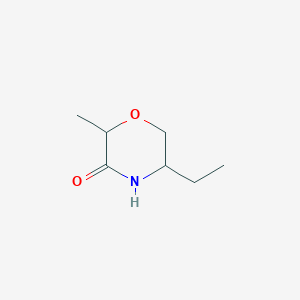
![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)
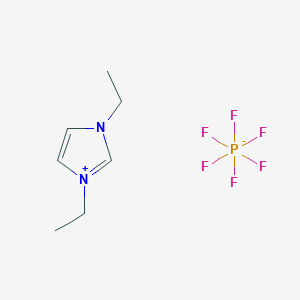
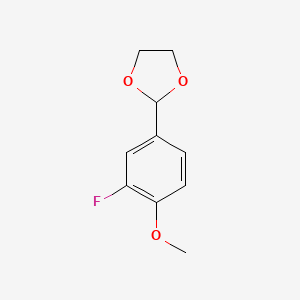
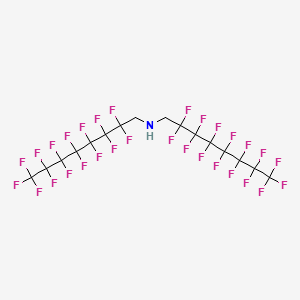
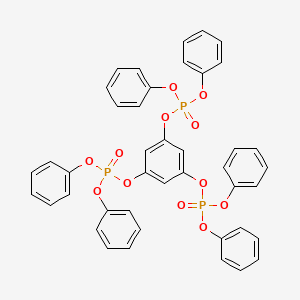
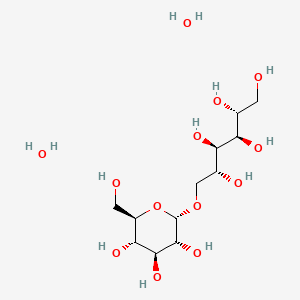
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)

